(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Backbone: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methoxylating agents.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction between an amine and an aldehyde or ketone.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: can be compared with other similar compounds, such as:
2-Methyltetrahydrofuran: A biomass-derived solvent with applications in organic synthesis and as an electrolyte in lithium batteries.
2,5-Difluorophenyl isocyanate: An aryl fluorinated building block used in the preparation of potential antiatherosclerotic agents.
The uniqueness of This compound
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-23-14-7-6-11(9-13(14)19)21-18-12(17(20)22)8-10-4-3-5-15(24-2)16(10)25-18/h3-9H,1-2H3,(H2,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJZYYMDCROMHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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